molecular formula C8H11NaO4 B2870903 sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate CAS No. 2418642-75-6

sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate

Cat. No.: B2870903
CAS No.: 2418642-75-6
M. Wt: 194.162
InChI Key: GROUFKJWYSWOON-UHFFFAOYSA-M
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Description

Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate (CAS: 926207-75-2, Molecular formula: C₈H₁₁NaO₄, Molecular weight: 194.16 g/mol) is a bicyclic compound featuring a strained 2.2.1 ring system. The structure includes a hydroxymethyl group at position 1 and a sodium carboxylate at position 4 . This compound is cataloged as a building block in drug discovery, highlighting its utility in synthesizing complex molecules due to its polar carboxylate group, which enhances water solubility compared to ester or carbamate derivatives .

Properties

IUPAC Name

sodium;1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4.Na/c9-4-8-2-1-7(3-8,5-12-8)6(10)11;/h9H,1-5H2,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROUFKJWYSWOON-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1(CO2)C(=O)[O-])CO.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NaO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.1]heptane-1-carboxylates, including sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate, can be achieved through organocatalytic formal [4 + 2] cycloaddition reactions. This method allows for the rapid and enantioselective formation of the bicyclic structure from simple starting materials under mild conditions . The reaction typically involves the use of enones and triketopiperazines as starting materials, with the addition of suitable catalysts to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of such compounds often involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of catalysts and reaction conditions is crucial to ensure the efficiency and cost-effectiveness of the industrial process.

Chemical Reactions Analysis

Types of Reactions

sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The sodium ion can be replaced by other cations through ion-exchange reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of ion-exchange resins or other suitable reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The presence of the hydroxymethyl group and carboxylate moiety can also influence its binding affinity and specificity.

Comparison with Similar Compounds

Methyl 1-(Hydroxymethyl)-2-Oxabicyclo[2.2.1]heptane-4-Carboxylate

  • Molecular Formula: C₁₃H₂₃NO₆
  • Molecular Weight : 289.33 g/mol
  • CAS : EN300-26690709
  • Key Differences :
    • The methyl ester derivative replaces the sodium carboxylate with a methoxycarbonyl group, reducing polarity and water solubility.
    • Primarily used as an intermediate in organic synthesis, whereas the sodium salt is tailored for aqueous-phase applications .

tert-Butyl N-[1-(Hydroxymethyl)-2-Oxabicyclo[2.2.1]heptan-4-yl]carbamate

  • Molecular Formula: C₁₂H₂₁NO₄
  • Molecular Weight : 243.3 g/mol
  • CAS : 2580185-38-0
  • Key Differences :
    • Incorporates a tert-butyl carbamate group instead of carboxylate, increasing lipophilicity and stability under acidic conditions.
    • Used in peptide synthesis or as a protected intermediate, contrasting with the sodium salt’s direct solubility in biological systems .

1-(Fluoromethyl)-2-Oxabicyclo[2.2.1]heptan-4-Amine Hydrochloride

  • Molecular Formula: C₇H₁₂ClFNO
  • Molecular Weight : 181.6 g/mol
  • CAS: Not provided
  • Key Differences :
    • Substitutes hydroxymethyl with fluoromethyl and replaces carboxylate with an amine hydrochloride.
    • The fluorine atom enhances lipophilicity and metabolic stability, making it suitable for central nervous system (CNS) drug candidates, unlike the sodium salt’s hydrophilic profile .

[4-(Hydroxymethyl)-2-Oxabicyclo[2.1.1]hexan-1-yl]methyl Acetate

  • Molecular Formula : C₉H₁₄O₄
  • Molecular Weight : 186.21 g/mol
  • CAS : 2170372-27-5
  • Key Differences :
    • Features a smaller 2.1.1 bicyclic ring, increasing ring strain and reducing thermodynamic stability compared to the 2.2.1 system.
    • The acetate group modifies solubility and metabolic pathways, diverging from the sodium salt’s ionic character .

2-Oxabicyclo[2.2.2]octan-4-yl Methanol

  • Molecular Formula: Not explicitly provided (analogous to C₈H₁₄O₂)
  • Key Differences :
    • The 2.2.2 ring system reduces ring strain, enhancing stability but lowering reactivity compared to the 2.2.1 scaffold.
    • Lacks a carboxylate group, limiting its use in charged environments .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Profile Primary Applications
Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate C₈H₁₁NaO₄ 194.16 Sodium carboxylate, hydroxymethyl High water solubility Drug discovery, aqueous synthesis
Methyl ester analog C₁₃H₂₃NO₆ 289.33 Methoxycarbonyl, hydroxymethyl Organic solvent soluble Synthetic intermediate
tert-Butyl carbamate derivative C₁₂H₂₁NO₄ 243.3 tert-Butyl carbamate Lipophilic Protected intermediates
1-(Fluoromethyl)-amine hydrochloride C₇H₁₂ClFNO 181.6 Fluoromethyl, amine hydrochloride Moderate polarity CNS-targeted drug candidates
2.1.1 Hexane derivative C₉H₁₄O₄ 186.21 Acetate, hydroxymethyl Moderate water solubility Metabolic studies
2.2.2 Octane analog C₈H₁₄O₂ (inferred) ~154.2 (inferred) Methanol Low polarity Stability-focused synthesis

Biological Activity

Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate, a compound derived from the bicyclic oxabicycloheptane structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C8H11NaO4
  • Molecular Weight : 194.16 g/mol

This compound features a bicyclic framework with a hydroxymethyl group and a carboxylate functional group, which are critical for its biological activity.

Research indicates that this compound exhibits several mechanisms of action, primarily related to its interaction with biological receptors and enzymes:

  • Thromboxane A2 Antagonism : Studies have shown that derivatives of oxabicycloheptanes can act as thromboxane A2 (TxA2) antagonists, which play a significant role in platelet aggregation and vasoconstriction . This activity suggests potential applications in cardiovascular therapies.
  • Antimicrobial Properties : Compounds with similar structures have demonstrated significant antibacterial activity against Gram-positive bacteria, indicating that this compound may also possess antimicrobial properties .
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and its derivatives:

Activity TypeDescriptionReference
TxA2 AntagonismPotent inhibition of TxA2-induced platelet aggregation in vitro
Antimicrobial ActivitySignificant antibacterial effects against selected Gram-positive bacteria
Enzyme InhibitionPotential inhibition of inflammatory enzymes

Case Study 1: Thromboxane A2 Antagonist Development

In a study involving interphenylene derivatives of the oxabicycloheptane structure, one compound was identified as a potent TxA2 antagonist with an IC50 value of 7 nM against arachidonic acid-induced platelet aggregation in human plasma. This compound also demonstrated a long duration of action in vivo, providing insights into the therapeutic potential of this compound derivatives in managing thrombotic conditions .

Case Study 2: Antimicrobial Evaluation

A series of compounds structurally related to this compound were evaluated for their antimicrobial properties. Results indicated that these compounds exhibited superior antibacterial activity compared to traditional antibiotics against specific strains of Gram-positive bacteria, highlighting their potential as novel antimicrobial agents .

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